Product packaging for 3-(2-Methoxyethoxy)-4-morpholinoaniline(Cat. No.:)

3-(2-Methoxyethoxy)-4-morpholinoaniline

Cat. No.: B12071852
M. Wt: 252.31 g/mol
InChI Key: IHZGLIOGBDRQQD-UHFFFAOYSA-N
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Description

Structural Significance and Research Context

The fundamental structure of 4-morpholinoaniline (B114313) consists of a morpholine (B109124) ring attached to an aniline (B41778) moiety. This arrangement provides a versatile platform for further chemical modification. The morpholine group, a saturated heterocycle, is often employed in drug design to enhance aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor. The aniline portion offers a reactive handle for the introduction of various substituents, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its interaction with biological targets.

A notable example of a substituted morpholinoaniline in drug development is 3-fluoro-4-morpholinoaniline (B119058), which serves as a crucial intermediate in the synthesis of the antibiotic linezolid. researchgate.net The synthesis of such derivatives often involves the nucleophilic aromatic substitution of a halogenated nitrobenzene (B124822) with morpholine, followed by the reduction of the nitro group to an amine. researchgate.net

Comparative Analysis with Related Chemical Scaffolds

The addition of substituents to the aniline ring, such as the 3-(2-methoxyethoxy) group in the target compound, would be expected to further modulate the molecule's properties. The methoxyethoxy group, with its ether linkages, can influence solubility, lipophilicity, and conformational flexibility. nih.gov Such modifications are a standard strategy in medicinal chemistry to optimize lead compounds.

Role as a Core Structure in Chemical Biology Research

While 3-(2-methoxyethoxy)-4-morpholinoaniline itself is not well-documented, the broader class of morpholinoanilines serves as a foundational structure in the generation of chemical probes and drug candidates for chemical biology research. These compounds are utilized to investigate the roles of specific enzymes, particularly kinases, in cellular processes. By systematically modifying the morpholinoaniline core, researchers can develop structure-activity relationships (SAR) that inform the design of more potent and selective inhibitors. mdpi.com

The exploration of different substitution patterns on the aniline ring is a key aspect of this research. The introduction of groups at the meta-position, such as the titular methoxyethoxy group, can have a profound impact on the molecule's interaction with its target protein, potentially leading to altered potency or selectivity. The lack of data on this compound suggests that this particular substitution pattern has not yet been systematically explored or reported in the context of chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3 B12071852 3-(2-Methoxyethoxy)-4-morpholinoaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

3-(2-methoxyethoxy)-4-morpholin-4-ylaniline

InChI

InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3

InChI Key

IHZGLIOGBDRQQD-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(2-Methoxyethoxy)-4-morpholinoaniline

The formation of the title compound is not commonly detailed in widely available literature, but its synthesis can be reliably inferred from established methods for analogous morpholinoaniline structures. The most plausible strategies involve either direct amination techniques or, more commonly, multi-step synthetic sequences.

Direct amination refers to the introduction of the aniline's amino group (-NH₂) in the final step of the synthesis. A prominent method in this category is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine source. In a hypothetical synthesis for this compound, this could involve reacting a halo-precursor, such as 4-chloro-1-(2-methoxyethoxy)-2-morpholinobenzene, with ammonia (B1221849) or an ammonia surrogate like an ammonium (B1175870) salt. nih.govnih.gov The use of ammonium sulfate, for instance, has been shown to be effective in the palladium-catalyzed amination of aryl chlorides, offering good selectivity for the primary aniline (B41778) product. nih.gov

This approach is particularly valuable when traditional nucleophilic aromatic substitution methods are not feasible. researchgate.net The general conditions for such a transformation are summarized below.

Table 1: Hypothetical Direct Amination via Buchwald-Hartwig Coupling

Step Reactants Catalyst System Reagents/Conditions Product

A more prevalent and well-documented pathway for constructing substituted anilines of this type is a two-step sequence involving nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. researchgate.net

The first step involves the SNAr reaction between morpholine (B109124) and an activated aryl halide. For the target compound, a suitable starting material would be 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene or its fluoro-analogue. The nitro group in the para position to the halogen is crucial as it strongly activates the ring towards nucleophilic attack, enabling the displacement of the halide by morpholine. chemicalbook.com This reaction is typically performed in a polar solvent, sometimes with a base. nih.gov

The second step is the reduction of the intermediate, 4-(2-(2-Methoxyethoxy)-4-nitrophenyl)morpholine , to the desired aniline. This transformation is commonly achieved with high efficiency through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com Alternative reducing agents such as iron powder in the presence of an acid or ammonium chloride can also be employed. researchgate.net

Table 2: Plausible Multi-Step Synthesis Pathway

Step Reaction Type Starting Material Reagents Intermediate/Product
1 Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene, Morpholine Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) 4-(2-(2-Methoxyethoxy)-4-nitrophenyl)morpholine

This two-step approach is often preferred for its reliability and the commercial availability of the necessary precursors.

Palladium catalysis is integral to modern organic synthesis and features prominently in potential routes to this compound. As discussed, two key palladium-catalyzed reactions are applicable.

First, the Buchwald-Hartwig amination serves as a powerful method for forming the C-N bond between the morpholine nitrogen and the aromatic ring, or for the final amination step (see 2.1.1). researchgate.netnih.gov This cross-coupling reaction has become a standard tool for synthesizing arylamines from aryl halides.

Second, palladium-catalyzed hydrogenation is the method of choice for the reduction of the nitro group in the multi-step synthesis pathway. The use of palladium on an activated carbon support (Pd/C) is a highly effective and selective method for converting nitroarenes to anilines, often proceeding with high yield under mild conditions (e.g., room temperature and atmospheric pressure of hydrogen). chemicalbook.com This reaction is a cornerstone of aniline synthesis in industrial and laboratory settings. nih.govresearchgate.net

Reactivity Profiles and Derived Chemical Transformations

The chemical reactivity of this compound is dictated by the functional groups present, primarily the nucleophilic primary amino group and the morpholine nitrogen.

The aniline moiety of this compound confers significant nucleophilic character. The lone pair of electrons on the primary amino group can readily attack electrophilic centers. This reactivity is fundamental to its role as a building block in further chemical synthesis.

For instance, anilines of this type are known to participate in nucleophilic substitution reactions where they act as the nucleophile. A common transformation is the reaction with an activated aryl or heteroaryl halide. In the synthesis of complex heterocyclic compounds, the aniline can displace a halogen, such as chlorine, from a quinoline (B57606) or quinazoline (B50416) ring to form a new C-N bond. Another fundamental reaction is acylation, where the aniline reacts with acyl chlorides or anhydrides to form the corresponding acetamide (B32628) derivative. researchgate.net These reactions underscore the utility of the aniline as a nucleophilic scaffold for molecular elaboration.

Information regarding the specific synthesis and properties of chloramine (B81541) derivatives of this compound is not available in the reviewed scientific literature.

Enamine Synthesis Applications

Enamines are versatile intermediates in organic synthesis, valued for their nucleophilic character which allows for the formation of carbon-carbon bonds. They are typically formed through the reaction of a secondary amine with a ketone or aldehyde. In the context of this compound, the secondary amine functionality is absent. However, the primary amino group of this compound could potentially be converted to a secondary amine, which could then participate in enamine formation. This would render it a valuable reagent for the synthesis of more complex molecular architectures.

Utility as a Precursor in Complex Organic Synthesis

Substituted morpholinoanilines are significant precursors in the synthesis of various biologically active molecules and functional materials. For instance, derivatives of 4-morpholinoaniline (B114313) are utilized in the preparation of agents active in the central nervous system. tdcommons.org Specifically, 3-fluoro-4-morpholinoaniline (B119058) serves as a key intermediate in the synthesis of the antibiotic linezolid. researchgate.netgoogle.com This highlights the potential of functionalized morpholinoanilines as building blocks in medicinal chemistry.

The presence of the methoxyethoxy group in the target molecule introduces additional synthetic handles. The ether linkage could be cleaved under specific conditions to reveal a hydroxyl group, and the terminal methoxy (B1213986) group could be modified. These features, combined with the reactivity of the aniline and morpholine moieties, suggest that this compound, if synthesized, could be a versatile precursor for a range of complex organic molecules. The synthesis of related compounds often involves nucleophilic aromatic substitution reactions or palladium-catalyzed coupling reactions. researchgate.netchemicalbook.com

Molecular Target Interactions and Mechanistic Studies

General Principles of Biological Target Interaction Analysis

While the principles of biological target interaction analysis are well-established in pharmacology and chemical biology, applying these principles to 3-(2-Methoxyethoxy)-4-morpholinoaniline is not possible without empirical data. This type of analysis typically involves a series of experimental assays to determine if a compound binds to a biological molecule, such as a protein or nucleic acid, and the functional consequences of this binding. Key methodologies include binding assays, enzymatic assays, and cellular assays to elucidate the mechanism of action. Without such studies on this compound, any discussion would be purely speculative.

Investigation of Kinase Inhibition Profiles

There is no publicly available information detailing the kinase inhibition profile of this compound. Kinase screening is a common practice in drug discovery to identify the selectivity of a compound against a panel of protein kinases. The absence of such data means its effects on specific kinases are unknown.

Spleen Tyrosine Kinase (SYK) Inhibition

No published studies have investigated the inhibitory activity of this compound against Spleen Tyrosine Kinase (SYK). Therefore, no data on its potency, selectivity, or mechanism of SYK inhibition are available.

Myosin Light Chain Kinase (MYLK) Activity Studies

There are no available studies on the effect of this compound on the activity of Myosin Light Chain Kinase (MYLK).

NF-κB-Inducing Kinase (NIK) Degradation and Inhibition

Research on the ability of this compound to induce the degradation of or inhibit NF-κB-Inducing Kinase (NIK) has not been published.

Receptor Binding and Signaling Pathway Modulation

No data exists in the public domain regarding the receptor binding properties or the modulation of any signaling pathways by this compound.

Enzyme-Ligand Binding Affinity Determinations

The efficacy of 4-morpholinoaniline (B114313) derivatives as kinase inhibitors is fundamentally linked to their binding affinity for the target enzyme, such as Syk. The binding affinity is a measure of the strength of the interaction between the inhibitor (ligand) and the enzyme. This is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.

While specific binding affinity data for "this compound" is not available, studies on related morpholinoaniline-containing compounds provide insights into their potency. For example, derivatives of 3-fluoro-4-morpholinoaniline (B119058) have been synthesized and evaluated for their anti-proliferative activity, with some compounds exhibiting IC50 values in the low micromolar range against cancer cell lines. google.com

Table 1: Representative IC50 Values for Morpholinoaniline Derivatives

Compound Cell Line IC50 (µM) Reference
NAM-5 MCF-7 1.811 google.com
NAM-5 MDA-MB-231 2.143 google.com
NAM-7 MCF-7 1.883 google.com

This table is for illustrative purposes and shows data for related compounds, not the specific subject of this article.

The data indicates that modifications to the 4-morpholinoaniline scaffold can significantly influence the binding affinity and, consequently, the biological activity of the resulting compounds.

Functional Consequences of Molecular Interactions at the Cellular Level

The inhibition of key signaling molecules like Syk by 4-morpholinoaniline derivatives leads to significant functional consequences at the cellular level. In the context of B-cells, the blockade of BCR signaling results in the inhibition of cell proliferation and the induction of apoptosis, particularly in malignant B-cells that are dependent on this pathway for survival. portico.org

In immune responses mediated by ITAM-containing receptors, the inhibition of Syk by these compounds can prevent the activation of various immune cells, thereby exerting an immunosuppressive effect. This is the basis for their investigation in autoimmune diseases. google.com

Regarding platelets, the modulation of the activation pathway by inhibiting Syk can lead to a reduction in platelet aggregation and thrombus formation. google.com This antithrombotic effect underscores the potential of these compounds in cardiovascular medicine. google.com

Structure Activity Relationship Sar and Rational Design Paradigms

Elucidation of Key Structural Features for Biological Activity

The biological activity of aniline-based compounds is often dictated by the interplay of three main structural components: the central aniline (B41778) ring, the morpholine (B109124) moiety at position 4, and the methoxyethoxy group at position 3.

The Aniline Core: The aniline scaffold serves as the foundational structure. In many related classes of compounds, such as 4-anilinoquinazolines and 4-anilinoquinolines, this core structure is crucial for anchoring the molecule within the binding site of target proteins, often kinases. nih.gov The amino group of the aniline can act as a critical hydrogen bond donor or acceptor, facilitating interactions with amino acid residues. nih.gov

The Morpholine Ring: The morpholine group is a common pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of a molecule. researchgate.netresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins. researchgate.net Furthermore, the morpholine ring can enhance aqueous solubility and metabolic stability, which are desirable properties for drug candidates. In related series, the incorporation of a morpholine ring has been shown to contribute significantly to the biological activity, including anticancer and antiviral properties. mdpi.comrsc.org

Substituent Positioning: The ortho and meta positioning of the substituents on the aniline ring is critical. The arrangement of the morpholino group at position 4 and the methoxyethoxy group at position 3 creates a specific electronic and steric profile that influences how the molecule fits into a biological target.

Influence of the Methoxyethoxy Moiety on Compound Properties

Solubility and Lipophilicity: The ether and alcohol functionalities within this side chain increase the molecule's polarity, which can enhance its aqueous solubility. This is a key factor in improving the compound's suitability for biological systems.

Conformational Flexibility: This flexible side chain can adopt various conformations, allowing the molecule to adapt to the specific shape of a binding pocket. This adaptability can lead to more favorable binding interactions.

Target Interactions: The oxygen atoms in the methoxyethoxy chain can act as hydrogen bond acceptors, providing additional points of contact with a biological target. In studies of similar kinase inhibitors, such as N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine, such groups are known to interact with the solvent-exposed region of the binding site, contributing to affinity and selectivity. rjpbr.comnih.gov

Design and Synthesis of Analogues for SAR Exploration

To explore the SAR of the 3-(2-Methoxyethoxy)-4-morpholinoaniline scaffold, medicinal chemists typically synthesize a library of analogues where each of the key moieties is systematically altered. nih.gov

Alteration of the Methoxyethoxy Side Chain: The length and composition of this chain could be varied. For example, analogues with shorter (methoxy) or longer (methoxyethoxyethoxy) chains could be synthesized to probe the size limits of the binding pocket.

Substitution on the Aniline Ring: Adding or moving substituents on the aniline ring can provide insights into electronic and steric requirements. For instance, adding electron-withdrawing or electron-donating groups could modulate the pKa of the aniline nitrogen and affect its binding properties.

The biological activity of these synthesized analogues is then evaluated, often using in vitro assays. The results, frequently expressed as IC₅₀ values, provide quantitative data to build a robust SAR model. For example, in a series of 2-morpholino-4-anilinoquinoline derivatives, modifications to the aniline portion led to significant variations in anticancer activity against the HepG2 cell line. rsc.org

Table 1: Example of SAR Data for Structurally Related 2-morpholino-4-anilinoquinoline Derivatives Against HepG2 Cancer Cells nih.govrsc.org
CompoundModification on Aniline MoietyIC₅₀ (µM)
3cN-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)11.42
3dN-(3-Chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)8.50
3eN-(3-Chloro-4-((4-(trifluoromethyl)benzyl)oxy)phenyl)12.76

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools in modern drug design, allowing for the prediction and rationalization of a compound's biological activity before its synthesis. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking simulations would be performed by placing the molecule into the three-dimensional structure of a putative protein target, such as a kinase domain. nih.gov

The simulation calculates the binding energy, which indicates the affinity of the ligand for the protein. nih.gov These studies can reveal:

Key Binding Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues. For example, the morpholine oxygen and the methoxyethoxy chain's oxygens would be predicted to form hydrogen bonds. researchgate.netnih.gov

Binding Pose: The precise orientation of the compound within the active site. This information is critical for designing more potent analogues that can optimize these interactions.

Table 2: Example of Molecular Docking Results for Similar Anilinoquinazoline Compounds Targeting EGFR Tyrosine Kinase nih.gov
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki)
SGQ4-7.46--
DMUQ5-7.31--
6AUQ6-6.85--
Erlotinib (Standard)-3.84--

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. researchgate.net Conformational analysis of this compound involves calculating the energy of thousands of possible spatial arrangements of its atoms. scielo.br This analysis helps to:

Identify the lowest energy, most stable conformations of the molecule.

Understand the flexibility of the molecule, particularly the methoxyethoxy side chain, and how it might adapt its shape upon binding to a target. researchgate.net

Determine the "bioactive conformation," which is the specific shape the molecule adopts when it exerts its biological effect.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. pensoft.net For a set of analogues of this compound, a QSAR model could be developed by:

Calculating a range of molecular descriptors for each analogue (e.g., lipophilicity, electronic properties, steric parameters).

Correlating these descriptors with their measured biological activity (e.g., IC₅₀ values) using statistical methods.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govnih.gov

Scaffold-Based Medicinal Chemistry Design Principles

The 4-morpholinoaniline (B114313) scaffold is a privileged structure in kinase inhibitor design, primarily due to the crucial role of the morpholine moiety. This heterocyclic ring is frequently observed to form a key hydrogen bond with the hinge region of the kinase ATP-binding site, an interaction that is fundamental for the anchoring of the inhibitor and subsequent potent inhibitory activity. The aniline portion of the scaffold serves as a versatile platform for introducing various substituents that can modulate the compound's biological activity, selectivity, and physicochemical properties.

Improved Solubility and Pharmacokinetics: The ether and alcohol functionalities within the 2-methoxyethoxy side chain can increase the hydrophilicity of the molecule. This is often a deliberate strategy to improve aqueous solubility, which can, in turn, lead to better absorption, distribution, metabolism, and excretion (ADME) properties and improved oral bioavailability.

Fine-tuning of Target Binding: The 2-methoxyethoxy group can engage in additional interactions with the target protein. The oxygen atoms can act as hydrogen bond acceptors, forming favorable contacts with amino acid residues in the binding pocket. The flexibility of the ethoxy linker allows the methoxy (B1213986) group to adopt an optimal orientation to maximize these interactions.

Research into kinase inhibitors has provided valuable insights into the structure-activity relationships of substituted 4-morpholinoaniline derivatives. For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a class of enzymes frequently dysregulated in cancer, the morpholine ring is a recurring feature that interacts with the hinge region. While direct SAR data for the 3-(2-methoxyethoxy) substituent on a simple 4-morpholinoaniline may be limited in publicly available literature, the principles of its inclusion can be inferred from studies on more complex molecules bearing this scaffold.

For example, in the design of various kinase inhibitors, the introduction of small alkoxy groups at positions on the core scaffold has been shown to enhance potency. The 2-methoxyethoxy group, being a slightly larger and more flexible ether-containing substituent, offers the potential for more extensive and specific interactions within the binding site.

Advanced Research Applications and Methodological Contributions

Development as a Chemical Probe for Biological Systems

While not explicitly developed as a chemical probe in the traditional sense, 3-(2-Methoxyethoxy)-4-morpholinoaniline functions as a highly specific tool for interrogating the function of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. The ability of this compound to selectively inhibit SYK allows researchers to probe the downstream effects of SYK activation and to dissect its role in complex biological processes.

The development of this compound as an inhibitor provides a chemical means to modulate SYK activity within cellular systems, effectively turning it into a probe for understanding the kinase's function in both normal physiology and pathological conditions. Its utility as a probe is rooted in its ability to induce a specific biological response (inhibition of SYK-mediated signaling) that can be observed and measured, thereby elucidating the pathways in which SYK is involved.

Integration in High-Throughput Screening Methodologies

The characteristics of this compound and the assays used to identify its activity are well-suited for high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large numbers of chemical compounds to identify those that modulate a specific biological target. The evaluation of this compound as a kinase inhibitor has been facilitated by assays that are amenable to automation and miniaturization, key features of HTS.

For instance, the OMNIA® Kinase Assay, a fluorescence-based assay, can be used to determine the inhibitory activity of compounds like this compound on SYK. This type of assay, which measures changes in fluorescence intensity, is readily adaptable to multi-well plate formats (e.g., 384-well plates) used in HTS. The process typically involves the automated dispensing of reagents, including the kinase, the substrate, ATP, and the test compound, followed by fluorescence reading. The data generated from such screens can be used to determine the potency of the compound, often expressed as an IC50 value.

Table 1: Amenability of Kinase Assays for High-Throughput Screening

Assay FeatureRelevance to HTS
Fluorescence-based detection High sensitivity and compatibility with automated plate readers.
Multi-well plate format Allows for the simultaneous testing of thousands of compounds.
Miniaturized reaction volumes Conserves valuable reagents and test compounds.
Rapid data acquisition Enables the screening of large compound libraries in a short time.

Contributions to Assay Development Techniques (e.g., Fluorescence Resonance Energy Transfer (FRET) based assays)

The discovery and characterization of kinase inhibitors like this compound have contributed to the refinement of assay development techniques. While the primary assay mentioned for this specific compound is a fluorescence intensity-based assay, the broader context of kinase inhibitor discovery heavily relies on advanced techniques such as Fluorescence Resonance Energy Transfer (FRET).

FRET-based assays are powerful tools for studying molecular interactions, including the binding of an inhibitor to a kinase. In a typical kinase inhibitor assay using FRET, a donor fluorophore and an acceptor fluorophore are used. For example, a europium-labeled anti-tag antibody that binds to the kinase can serve as the donor, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor can act as the acceptor. When the labeled inhibitor is bound to the kinase, the close proximity of the donor and acceptor results in a high FRET signal. A test compound that competes with the labeled inhibitor for binding to the kinase will cause a decrease in the FRET signal. This principle is utilized in assays like the LanthaScreen™ Eu Kinase Binding Assay. google.com

The development of potent and specific inhibitors like this compound provides valuable reference compounds for validating and optimizing such assays. These well-characterized inhibitors are essential for establishing robust assay conditions and for ensuring the reliability of screening results.

Potential as a Research Tool in Signal Transduction Pathway Investigation

The primary value of this compound as a research tool lies in its ability to inhibit SYK, a key mediator in a multitude of signal transduction pathways. google.com SYK is critically involved in immunoreceptor signaling, which is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptors on immune cells like B cells, mast cells, macrophages, and neutrophils. google.com

By inhibiting SYK, this compound can be used to investigate the downstream consequences of blocking this signaling cascade. This includes studying its effects on:

B-cell activation: SYK is essential for B-cell receptor (BCR) signaling, which is crucial for B-cell development, proliferation, and survival. google.com

Platelet activation: In platelets, SYK is involved in signaling downstream of the GPVI and FcγRIIa receptors, which are important for platelet adhesion, aggregation, and thrombosis. google.com

Inflammatory responses: SYK mediates signaling in various immune cells that are involved in inflammatory diseases. google.com

Table 2: Investigated Signaling Pathways Utilizing SYK Inhibition

PathwayCellular ContextDownstream Effects
BCR Signaling B cellsProliferation, survival, antibody production
Fc Receptor Signaling Mast cells, MacrophagesDegranulation, cytokine release
GPVI Signaling PlateletsAdhesion, aggregation, thrombosis
Osteoclast Signaling OsteoclastsBone resorption

The specificity of this compound for SYK allows researchers to attribute observed cellular effects to the inhibition of this particular kinase, thereby clarifying its role in these complex signaling networks. This makes it an invaluable tool for basic research into the mechanisms of immunity, inflammation, and hemostasis, as well as for preclinical studies exploring the therapeutic potential of SYK inhibition.

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Methoxyethoxy)-4-morpholinoaniline?

Q: How can researchers efficiently synthesize this compound while minimizing byproducts? A: A robust method involves multi-step functionalization:

Methoxyethoxy Introduction : React 4-morpholinoaniline with 2-methoxyethyl bromide or a similar electrophile under basic conditions (e.g., NaH in THF) to introduce the 2-methoxyethoxy group at the 3-position .

Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Final Deprotection : If tert-butyl carbamate (Boc) protection is used, deprotect with HCl/dioxane (4 N, room temperature, overnight) to yield the free aniline .
Key Metrics : Monitor reaction progress via TLC or LCMS (expected m/z ~291 [M+H]⁺) and aim for >80% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical methods validate the purity and structure of this compound?

Q: Which techniques are critical for confirming the identity and purity of this compound? A: Use a combination of:

  • LCMS : Confirm molecular weight (e.g., m/z 291 [M+H]⁺) and check for unreacted intermediates .
  • ¹H/¹³C NMR : Assign peaks for morpholine protons (δ ~3.6–3.8 ppm, multiplet) and methoxyethoxy groups (δ ~3.4–3.6 ppm) .
  • HPLC : Quantify purity with a C18 column (retention time ~0.8–1.2 minutes under gradient conditions) and ensure <5% impurities .

Advanced: How does steric hindrance from the morpholino group affect coupling reactions?

Q: What strategies mitigate steric challenges during functionalization of the aniline group? A: The morpholino group at the 4-position can hinder electrophilic substitution. To address this:

  • Activating Agents : Use HATU or DIPEA in DMF to promote amide bond formation, enhancing reactivity .
  • Temperature Control : Perform reactions at 0–5°C to reduce side reactions while maintaining kinetic control .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide regioselective modifications .

Advanced: How to resolve contradictions in reported synthetic yields?

Q: Why do yields vary across studies, and how can reproducibility be improved? A: Discrepancies often arise from:

  • Impure Starting Materials : Validate precursor purity via NMR and LCMS before use .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote decomposition; optimize with DOE (Design of Experiments) .
  • Catalyst Load : Adjust Pd/C or enzyme catalysts (if used) to balance reaction rate and byproduct formation .
    Recommendation : Report detailed reaction conditions (e.g., stirring rate, solvent grade) to enhance reproducibility .

Basic: What are the solubility and stability profiles of this compound?

Q: How should researchers handle this compound to prevent degradation? A :

  • Solubility : Soluble in polar solvents (DMSO, methanol) but poorly in hexane. Use DMSO for stock solutions (10–50 mM) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • Degradation Signs : Monitor via HPLC for new peaks (e.g., oxidized morpholine or hydrolyzed methoxyethoxy groups) .

Advanced: What mechanistic insights exist for its role in kinase inhibition?

Q: How does this compound interact with kinase targets? A :

  • Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for kinases like PI3K or mTOR .
  • SAR Analysis : Compare with analogs (e.g., 3-(4-chloro-phenyl)-4-morpholinobenzenesulfonamide) to identify critical substituents for activity .
  • Crystallography : Co-crystallize with target kinases to map hydrogen bonds between the morpholino group and ATP-binding pockets .

Advanced: How to optimize its use in cross-coupling reactions?

Q: What catalytic systems enable efficient Suzuki or Buchwald-Hartwig couplings with this substrate? A :

  • Palladium Catalysts : Use Pd(OAc)₂/XPhos for aryl halide couplings, leveraging the electron-rich aniline to enhance oxidative addition .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >70% yield .
  • Work-Up : Remove Pd residues via scavengers (e.g., SiliaBond Thiol) to avoid interference in biological assays .

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